molecular formula C26H29N3O3S2 B2801410 N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686772-50-9

N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2801410
CAS RN: 686772-50-9
M. Wt: 495.66
InChI Key: XSLVNWPQIPLYCN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various analytical techniques . Unfortunately, I could not find specific information on the physical and chemical properties of this compound.

Scientific Research Applications

Synthesis and Antitumor Activity

A study involved the synthesis of a series of novel thieno[3,2-d]pyrimidine derivatives, which showed potent anticancer activity against several human cancer cell lines. This research highlights the compound's potential as a scaffold for developing anticancer agents. The derivatives displayed significant growth inhibition on cancer cells, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines, comparable to doxorubicin, a well-known chemotherapy medication (Hafez & El-Gazzar, 2017).

Design and Synthesis as Dual Inhibitors

Research into classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines has been conducted to develop dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are potential antitumor agents. The synthesis approach led to compounds exhibiting excellent inhibitory activity against human TS and DHFR, suggesting their promise in cancer therapy (Gangjee et al., 2009).

Antimicrobial Activity

New series of thienopyrimidine linked rhodanine derivatives were prepared, displaying significant antimicrobial potency against various bacterial strains such as E. coli and B. subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This indicates the compound's utility in developing new antimicrobial agents (Kerru et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This information is typically obtained through biological assays and studies . Unfortunately, I could not find specific information on the mechanism of action of this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . Unfortunately, I could not find specific information on the safety and hazards of this compound.

Future Directions

The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

N-(4-butylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S2/c1-3-5-6-18-7-9-19(10-8-18)27-23(30)17-34-26-28-22-15-16-33-24(22)25(31)29(26)20-11-13-21(14-12-20)32-4-2/h7-14H,3-6,15-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLVNWPQIPLYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OCC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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